Cas no 70631-95-7 (4-methyl-1H-imidazole-2-carbonitrile)

4-Methyl-1H-imidazole-2-carbonitrile is a heterocyclic organic compound featuring a nitrile group at the 2-position and a methyl substituent at the 4-position of the imidazole ring. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of active ingredients and functionalized heterocycles. Its nitrile group offers reactivity for further derivatization, enabling the formation of amides, acids, or tetrazoles. The methyl group enhances stability and influences electronic properties, making it useful in coordination chemistry and catalysis. The compound is typically handled under controlled conditions due to its sensitivity. It is valued for its role in constructing complex molecular frameworks with precision.
4-methyl-1H-imidazole-2-carbonitrile structure
70631-95-7 structure
Product Name:4-methyl-1H-imidazole-2-carbonitrile
CAS No:70631-95-7
MF:C5H5N3
MW:107.113300085068
MDL:MFCD19218812
CID:1031511
PubChem ID:571736
Update Time:2025-10-29

4-methyl-1H-imidazole-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-1H-Imidazole-2-carbonitrile
    • 4-Methyl-1H-imidazole-2-carbonitrile
    • AKOS006354283
    • A914528
    • 70631-95-7
    • AKOS022965564
    • CS-0187032
    • EN300-313639
    • DS-5370
    • 4-Methyl-1H-imidazole-2-carbonitrile #
    • O11258
    • Imidazole, 2-cyano-4-methyl-
    • MFCD19218812
    • DTXSID30341256
    • SCHEMBL12777839
    • SCHEMBL1971726
    • Z2678251399
    • DB-123515
    • 4-methyl-1H-imidazole-2-carbonitrile
    • MDL: MFCD19218812
    • Inchi: 1S/C5H5N3/c1-4-3-7-5(2-6)8-4/h3H,1H3,(H,7,8)
    • InChI Key: SMSBRGXJBHXFMW-UHFFFAOYSA-N
    • SMILES: N1C(C#N)=NC=C1C

Computed Properties

  • Exact Mass: 107.048347172g/mol
  • Monoisotopic Mass: 107.048347172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 123
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 52.5Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 281.9±33.0 °C at 760 mmHg
  • Flash Point: 105.2±10.6 °C
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

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4-methyl-1H-imidazole-2-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:70631-95-7)4-methyl-1H-imidazole-2-carbonitrile
Order Number:A914528
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:52
Price ($):881.0
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Additional information on 4-methyl-1H-imidazole-2-carbonitrile

Introduction to 4-methyl-1H-imidazole-2-carbonitrile (CAS No. 70631-95-7)

4-methyl-1H-imidazole-2-carbonitrile, identified by its Chemical Abstracts Service (CAS) number 70631-95-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and applications in drug development. The structural uniqueness of 4-methyl-1H-imidazole-2-carbonitrile lies in its combination of a methyl group at the 4-position and a cyano group at the 2-position of the imidazole ring, which imparts distinct chemical and pharmacological properties.

The synthesis and characterization of 4-methyl-1H-imidazole-2-carbonitrile have been extensively studied due to its potential as a building block in the construction of more complex molecular entities. The presence of the cyano group enhances the electrophilicity of the imidazole ring, making it a versatile intermediate for further functionalization. This property is particularly valuable in medicinal chemistry, where such intermediates are often employed in the synthesis of bioactive molecules targeting various therapeutic pathways.

Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of 4-methyl-1H-imidazole-2-carbonitrile. These studies suggest that the compound exhibits favorable interactions with biological targets, including enzymes and receptors, which are critical for drug-receptor binding affinity. The methyl group at the 4-position modulates the electronic distribution of the imidazole ring, influencing its binding properties and potentially enhancing its pharmacological efficacy.

In the realm of medicinal chemistry, 4-methyl-1H-imidazole-2-carbonitrile has been explored as a precursor in the development of novel therapeutic agents. Its structural framework is amenable to modifications that can fine-tune its biological activity, making it a valuable scaffold for drug discovery programs. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of certain enzymes implicated in inflammatory and infectious diseases. The cyano group at the 2-position can be further functionalized to introduce additional pharmacophoric elements, expanding its utility in designing next-generation drugs.

The chemical reactivity of 4-methyl-1H-imidazole-2-carbonitrile also makes it a fascinating subject for synthetic organic chemistry research. The compound participates in various reactions, including nucleophilic additions and cyclizations, which are pivotal for constructing more intricate molecular architectures. These synthetic capabilities have enabled chemists to access novel analogs with tailored properties, contributing to the continuous evolution of pharmaceutical libraries.

From an industrial perspective, 4-methyl-1H-imidazole-2-carbonitrile represents an important intermediate in large-scale chemical synthesis. Its production involves well-established methodologies that ensure high yield and purity, making it commercially viable for pharmaceutical applications. The demand for this compound is driven by its role in synthesizing active pharmaceutical ingredients (APIs) that address unmet medical needs across different therapeutic areas.

The pharmacological profile of 4-methyl-1H-imidazole-2-carbonitrile has been further elucidated through recent experimental studies. These investigations have revealed that the compound exhibits selective binding to specific biological targets, suggesting its potential as a lead compound or a key intermediate in drug development pipelines. Additionally, its stability under various conditions makes it suitable for formulation into pharmaceutical products, ensuring prolonged shelf life and consistent bioavailability.

In conclusion, 4-methyl-1H-imidazole-2-carbonitrile (CAS No. 70631-95-7) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features, combined with its reactivity and biological relevance, position it as a valuable asset in drug discovery efforts. As research continues to uncover new applications and derivatives of this compound, its importance in advancing medicinal chemistry is expected to grow further.

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Amadis Chemical Company Limited
(CAS:70631-95-7)4-methyl-1H-imidazole-2-carbonitrile
A914528
Purity:99%
Quantity:5g
Price ($):881.0
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